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Introduction

The complement system is a critical component of innate immunity, playing a vital role in host
defense against pathogens and in the clearance of immune complexes and apoptotic cells. The
cleavage of complement component C5 into the potent anaphylatoxin C5a and the membrane
attack complex (MAC) initiator C5b is a pivotal event in the complement cascade.
Dysregulation of this terminal pathway is implicated in the pathophysiology of numerous
inflammatory and autoimmune diseases. Consequently, C5 has emerged as a key therapeutic
target, with several C5 inhibitors approved or in development.

These application notes provide a comprehensive overview and detailed protocols for the in
vitro measurement of C5 inhibition. The assays described herein are essential tools for the
discovery, characterization, and development of novel C5-targeting therapeutics.

The Terminal Complement Pathway: C5 Cleavage
and MAC Formation

The three pathways of complement activation (classical, lectin, and alternative) converge at the
formation of C3 convertases, which in turn lead to the generation of C5 convertases. The C5
convertase cleaves C5 into two functionally distinct fragments: C5a and C5b. C5a is a potent
pro-inflammatory mediator that recruits and activates immune cells. C5b initiates the assembly
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of the terminal complement complex (TCC), or membrane attack complex (MAC), by
sequentially binding C6, C7, C8, and multiple C9 molecules. The MAC forms a pore in the
membrane of target cells, leading to cell lysis and death.
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Figure 1. Terminal Complement Pathway.
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Key In Vitro Assays for Measuring C5 Inhibition

Several in vitro assays are available to assess the inhibitory activity of compounds targeting
C5. These assays can be broadly categorized as hemolytic assays, enzyme-linked
immunosorbent assays (ELISAs), and cell-based assays. The choice of assay depends on the
specific research question, the nature of the inhibitor, and the desired throughput.

Hemolytic Inhibition Assay (CH50)

Hemolytic assays are the classical method for assessing the functional activity of the entire
complement cascade. The CH50 assay measures the activity of the classical pathway by
guantifying the lysis of antibody-sensitized sheep erythrocytes. Inhibition of hemolysis indicates
a disruption of the terminal pathway, including the function of C5.
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Figure 2. CH50 Hemolytic Inhibition Assay Workflow.
Protocol: Classical Hemolytic (CH50) Inhibition Assay

Materials:
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e Normal Human Serum (NHS) as a source of complement (e.g., from a commercial supplier)
o Gelatin Veronal Buffer with divalent cations (GVB++)

o Antibody-sensitized sheep erythrocytes

o Test C5 inhibitor and reference inhibitor (e.g., Eculizumab)

e 0.5% Triton X-100 or distilled water (for 100% lysis control)

e 96-well V-bottom microplate

e Spectrophotometer capable of reading at 412-415 nm

Procedure:

Prepare serial dilutions of the test C5 inhibitor and reference inhibitor in GVB++.

e In a 96-well microplate, add 50 pL of diluted inhibitor or GVB++ (for control wells) to the
appropriate wells.

e Add 50 pL of diluted NHS (typically 1:80 in GVB++) to all wells except the blank (buffer only)
and 100% lysis control wells.

e Incubate the plate for 15 minutes at 37°C to allow the inhibitor to bind to C5.

e Add 100 pL of antibody-sensitized sheep erythrocytes (resuspended to a concentration that
gives an OD of ~1.0 upon 100% lysis) to all wells.

e For the 100% lysis control, add 100 pL of 0.5% Triton X-100 or distilled water to the
erythrocyte suspension.

 Incubate the plate for 30-60 minutes at 37°C with gentle shaking.
o Centrifuge the plate at 1000 x g for 5 minutes to pellet the intact erythrocytes.
o Carefully transfer 100 pL of the supernatant to a new flat-bottom 96-well plate.

e Measure the absorbance of the supernatant at 412-415 nm.
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o Calculate the percentage of hemolysis for each well relative to the 100% lysis control.
» Plot the percentage of inhibition versus inhibitor concentration and determine the 1C50 value.

Interpretation of Results: A dose-dependent decrease in hemolysis indicates that the test
compound inhibits the classical complement pathway. Since this assay measures the entire
cascade, follow-up assays are needed to confirm C5 as the specific target.

sC5b-9 (TCC) Inhibition ELISA

This ELISA quantifies the formation of the soluble terminal complement complex (sC5b-9), a
stable product of terminal pathway activation. This assay directly measures the end-product of
C5b initiation and is a reliable method to assess C5 inhibition.

ELISA Analysis
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Figure 3. sC5b-9 Inhibition ELISA Workflow.
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Protocol: sC5b-9 Inhibition ELISA

Materials:

sC5b-9 ELISA kit (commercial kits are widely available)

Normal Human Serum (NHS)

Complement activator (e.g., Zymosan A, heat-aggregated IgG)

Test C5 inhibitor and reference inhibitor

Microplate reader capable of reading at 450 nm

Procedure:

Prepare serial dilutions of the test and reference inhibitors.

In a separate plate or tubes, pre-incubate the diluted inhibitors with NHS for 15 minutes at
37°C.

Add the complement activator to initiate the complement cascade and incubate for a
specified time (e.g., 30-60 minutes) at 37°C.

Stop the reaction by adding EDTA to the samples.

Follow the manufacturer's instructions for the sC5b-9 ELISA kit. This typically involves: a.
Adding the treated serum samples and standards to the antibody-coated microplate. b.
Incubating and washing the plate. c. Adding a horseradish peroxidase (HRP)-conjugated
detection antibody. d. Incubating and washing the plate. e. Adding a TMB substrate and
incubating until color develops. f. Adding a stop solution.

Read the absorbance at 450 nm.

Generate a standard curve and determine the concentration of SC5b-9 in each sample.

Calculate the percentage of inhibition for each inhibitor concentration and determine the
IC50 value.
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Interpretation of Results: A reduction in the measured sC5b-9 concentration directly correlates
with the inhibitory activity of the test compound on the terminal complement pathway. This
assay is more specific to terminal pathway inhibition than the hemolytic assay.

C5a Inhibition ELISA

This assay measures the concentration of C5a, which is released upon the cleavage of C5 by
C5 convertases. It provides a direct readout of C5 convertase activity and its inhibition.

Protocol: C5a Inhibition ELISA

Materials:

o Cba ELISA kit (commercial kits are available)

¢ Normal Human Serum (NHS)

o Complement activator (e.g., Zymosan A)

o Test C5 inhibitor and reference inhibitor

e Microplate reader capable of reading at 450 nm
Procedure: The procedure is very similar to the sC5b-9 ELISA:
o Prepare serial dilutions of the test and reference inhibitors.
e Pre-incubate the inhibitors with NHS.

» Activate the complement cascade with an activator.

¢ Stop the reaction with EDTA.

o Follow the C5a ELISA kit manufacturer's protocol, which will involve similar steps of sample
addition, incubation with capture and detection antibodies, substrate addition, and reading
the absorbance.

e Calculate the C5a concentration from the standard curve.
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» Determine the percentage of inhibition and the IC50 value.

Interpretation of Results: A decrease in C5a levels directly indicates inhibition of C5 cleavage
by the C5 convertase. This is a highly specific assay for inhibitors that block this particular step
in the complement cascade.

Cell-Based C5b-9 Deposition Assay

This assay quantifies the deposition of the MAC (C5b-9) on the surface of target cells using
flow cytometry. It provides a more physiologically relevant context for assessing C5 inhibition
as it measures the formation of the Iytic complex on a cell membrane.
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Figure 4. Cell-Based C5b-9 Deposition Assay Workflow.
Protocol: Cell-Based C5b-9 Deposition Assay (Flow Cytometry)

Materials:

Target cells (e.g., human umbilical vein endothelial cells - HUVECs, or an immortalized cell
line)

Normal Human Serum (NHS)

Test C5 inhibitor and reference inhibitor

Fluorescently labeled anti-C5b-9 antibody

© 2025 BenchChem. All rights reserved. 9/15 Tech Support


https://www.benchchem.com/product/b2842124?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2842124?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

e Flow cytometry buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)
e Flow cytometer

Procedure:

o Culture target cells to an appropriate density.

e Harvest and wash the cells, then resuspend in a suitable buffer.

o Prepare serial dilutions of the test and reference inhibitors.

e In a 96-well plate or microcentrifuge tubes, pre-incubate the inhibitors with NHS for 15
minutes at 37°C.

o Add the cell suspension to the wells/tubes containing the pre-incubated serum and inhibitor.
 Incubate for 30-60 minutes at 37°C to allow for complement activation and C5b-9 deposition.
e Wash the cells twice with cold flow cytometry buffer to remove unbound serum components.
e Resuspend the cells in a solution containing the fluorescently labeled anti-C5b-9 antibody.
 Incubate for 30 minutes on ice, protected from light.

e Wash the cells twice with cold flow cytometry buffer.

» Resuspend the cells in flow cytometry buffer for analysis.

e Acquire data on a flow cytometer and analyze the median fluorescence intensity (MFI) of the
cell population.

o Calculate the percentage of inhibition of C5b-9 deposition and determine the IC50 value.

Interpretation of Results: A dose-dependent decrease in the MFI indicates that the test
compound inhibits the formation or deposition of the MAC on the cell surface. This assay
provides a strong indication of the inhibitor's potential to protect cells from complement-
mediated damage.
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Data Presentation: In Vitro Potency of C5 Inhibitors

The following table summarizes the reported in vitro potencies (IC50 values) of selected C5

and C5aR1 inhibitors in various assays. These values can vary depending on the specific

experimental conditions.

Inhibitor Target Assay Type IC50
Eculizumab C5 CH50 ~10.1 pg/mL[1]
APH50 ~18.5 pg/mL[1]
CP-ELISA ~5.9 pg/mL[1]
AP-ELISA ~5.9 pg/mL[1]
) >95% inhibition at 200
Ravulizumab C5 AH50 (ELISA)
pg/mL
Zilucoplan C5 CH50 (Hemolysis) 3.2 nM[2]
Cba ELISA 1.6 nM[2]
sC5b-9 ELISA 1.7 nM[2]
Competitive Binding
Avacopan ChaR1 0.2 nM[3]
(125I-C5a)
Neutrophil
_ 1.7 nM[3]
Chemotaxis

Intracellular Calcium
0.2 nM[3]
Release

Choosing the Right Assay

The selection of an appropriate assay for measuring C5 inhibition depends on the goals of the

study.
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Figure 5. Decision Tree for Assay Selection.

© 2025 BenchChem. All rights reserved. 12 /15 Tech Support


https://www.benchchem.com/product/b2842124?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2842124?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Methodological & Application

Check Availability & Pricing

Troubleshooting

Problem

Potential Cause(s)

Suggested Solution(s)

High Background in ELISA

- Insufficient washing- Cross-
reactivity of antibodies- High
concentration of detection

antibody

- Increase the number and
vigor of wash steps.- Use a
different blocking buffer.-
Titrate the detection antibody

to an optimal concentration.

Low Signal in Hemolytic Assay

- Inactive complement source
(serum)- Insufficient antibody
sensitization of erythrocytes-
Incorrect buffer composition
(e.g., lack of Ca2+/Mg2+)

- Use a fresh, properly stored
batch of serum.- Optimize the
concentration of sensitizing
antibody.- Ensure the use of a
buffer containing appropriate

divalent cations (e.g., GVB++).

High Variability in Cell-Based

Assays

- Inconsistent cell numbers-
Cell stress or death- Variation

in incubation times

- Accurately count and plate
cells.- Handle cells gently and
ensure high viability before
starting the assay.-
Standardize all incubation

times precisely.

No Inhibition by a Known
Inhibitor

- Incorrect inhibitor
concentration- Degraded
inhibitor- Assay not sensitive to

the inhibitor's mechanism

- Verify the dilution calculations
and prepare fresh dilutions.-
Use a fresh aliquot of the
inhibitor.- Consider an
alternative assay that
measures a different endpoint
(e.g., Cha vs. sC5b-9).

Conclusion

The in vitro assays detailed in these application notes provide a robust toolkit for the evaluation

of C5 inhibitors. A multi-assay approach, combining functional readouts like hemolytic assays

with specific biomarker measurements from ELISAs and physiologically relevant cell-based

assays, will provide a comprehensive understanding of a compound’'s mechanism and potency.

Careful experimental design, adherence to detailed protocols, and appropriate data analysis
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are crucial for generating reliable and reproducible results in the development of next-
generation C5-targeted therapies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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